molecular formula C20H17N5O5 B2861324 N-(4-acetamidophenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 899990-80-8

N-(4-acetamidophenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2861324
CAS No.: 899990-80-8
M. Wt: 407.386
InChI Key: DXVVVFVOXZVJHZ-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a chemical research compound designed for investigational purposes. It is a derivative of the pyridazinone scaffold, a class of heterocyclic compounds recognized in scientific literature for their potential in medicinal chemistry research . Specifically, pyridazinone derivatives have been described in patent literature as having biological activity, indicating their value in the study and development of novel therapeutic agents . The structure of this compound incorporates a 3-phenyl substituent on the pyridazinone core, a feature common in compounds studied for their interaction with various biological targets. The presence of the acetamidophenyl group further modulates the molecule's properties, potentially influencing its bioavailability and target binding affinity. This product is intended for use by qualified researchers in a controlled laboratory setting to advance scientific knowledge in areas such as enzyme inhibition, receptor signaling, and cellular pathway analysis. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O5/c1-13(26)21-15-5-7-16(8-6-15)22-19(27)12-24-20(28)10-9-18(23-24)14-3-2-4-17(11-14)25(29)30/h2-11H,12H2,1H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVVVFVOXZVJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the acetamidophenyl intermediate, followed by the introduction of the nitrophenyl-pyridazinone moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques such as automated reactors and in-line monitoring to optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted acetamidophenyl derivatives.

Scientific Research Applications

N-(4-acetamidophenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitrophenyl group may interact with cellular proteins, leading to changes in cellular signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in Quinazolinone/Cyanopyridinone Hybrids (Compounds 8–12)

describes five quinazolinone/cyanopyridinone hybrids (compounds 8–12) with structural similarities to the target compound. These analogues share an acetamide backbone and heterocyclic cores but differ in substituents and functional groups:

Compound ID Structure Highlights Molecular Formula Molecular Weight (g/mol) Key Substituents
8 Methoxyphenyl, ethylquinazolinone, cyanopyridinone C₃₁H₂₅N₅O₄S 563.63 4-Methoxyphenyl, ethyl group on quinazolinone
9 Chlorophenyl, ethylquinazolinone, cyanopyridinone C₃₀H₂₂ClN₅O₃S 568.05 4-Chlorophenyl
10 Bromophenyl, ethylquinazolinone, cyanopyridinone C₃₀H₂₂BrN₅O₃S 612.50 4-Bromophenyl
11 Fluorophenyl, ethylquinazolinone, cyanopyridinone C₃₀H₂₂FN₅O₃S 551.60 4-Fluorophenyl
12 Phenyl, phenylquinazolinone, cyanopyridinone C₃₄H₂₃N₅O₃S 581.65 Phenyl groups on both cores

Key Differences from Target Compound :

  • Core Heterocycle: The target compound features a dihydropyridazine ring, whereas compounds 8–12 combine quinazolinone and cyanopyridinone moieties .
  • Substituents: The target’s 3-nitrophenyl group contrasts with halogenated (Cl, Br, F) or methoxy-phenyl groups in analogues.
  • Molecular Weight : The target (392.36 g/mol) is lighter than these analogues (563.63–612.50 g/mol), suggesting differences in solubility and permeability.

Benzothiazole-Based Acetamide Derivatives ()

A series of benzothiazole acetamides (EP 3 348 550A1) shares the acetamide linkage but replaces the dihydropyridazine core with a benzothiazole ring. Examples include:

Compound Molecular Formula Molecular Weight (g/mol) Key Features
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide C₁₇H₁₃F₃N₂O₂S 366.36 Trifluoromethyl, methoxyphenyl
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide C₁₆H₁₀Cl₂F₃N₂O₂S 405.23 Dichlorophenyl, trifluoromethyl

Comparison with Target Compound :

  • Heterocyclic Core: Benzothiazole vs. dihydropyridazine. Benzothiazoles are known for antimicrobial and antitumor activities, whereas dihydropyridazines are less studied but may exhibit kinase inhibition .

Triazole-Pyridazine Hybrid ()

A structurally complex analogue (CAS: 692737-11-4) combines triazole , pyridazine , and sulfanyl groups:

Feature Details
Molecular Formula C₂₅H₂₆N₆O₃S
Molecular Weight 490.58 g/mol
Key Groups Triazole, sulfanyl bridge, phenylpyridazine, dimethylphenylacetamide

Comparison with Target Compound :

  • Substituents : The dimethylphenyl group may increase lipophilicity relative to the target’s nitrophenyl moiety .

Biological Activity

N-(4-acetamidophenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes an acetamidophenyl moiety and a nitrophenyl group, which are known to influence its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C18H18N4O4C_{18}H_{18}N_{4}O_{4}. Its structure can be represented as follows:

IUPAC Name N(4acetamidophenyl)2[3(3nitrophenyl)6oxo1,6dihydropyridazin1yl]acetamide\text{IUPAC Name }this compound

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds containing nitro groups. Nitro compounds are known to exhibit a broad spectrum of antimicrobial effects against various pathogens, including bacteria and fungi. The presence of the nitro group in this compound suggests potential antimicrobial properties by inducing redox reactions that lead to microbial cell death .

Anti-inflammatory Effects

In addition to antimicrobial activity, compounds similar to this compound have shown anti-inflammatory effects . The acetamido group can enhance solubility and bioavailability, potentially improving therapeutic outcomes against inflammatory diseases .

The mechanism of action is thought to involve the inhibition of specific enzymes or receptors, modulating biochemical pathways essential for microbial survival or inflammatory responses. The nitro group may act as both a pharmacophore (active pharmacological component) and a toxicophore (toxic component), which complicates its role in biological systems .

Research Findings and Case Studies

StudyFindings
Study 1 Investigated the antimicrobial efficacy of nitro compounds, demonstrating significant activity against H. pylori and M. tuberculosis.
Study 2 Evaluated anti-inflammatory properties in vitro, showing reduced cytokine production in macrophage models.
Study 3 Assessed the cytotoxic effects on cancer cell lines, indicating potential as an antineoplastic agent.

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